2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

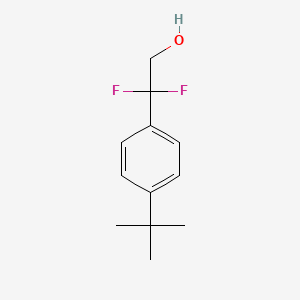

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a difluoroethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by strong acids such as triflic acid or solid acids like zeolites . The difluoroethanol moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of scalability and environmental impact compared to traditional batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of methyl derivatives.

Substitution: Formation of ethers, esters, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its unique structural properties.

Agrochemicals: It is employed in the synthesis of agrochemical products.

Materials Science: The compound is used in the production of materials with specific properties, such as UV absorbers and antioxidants.

Wirkmechanismus

The mechanism of action of 2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the difluoroethanol moiety can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its effects in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Di-tert-butylphenol: This compound is structurally similar and is used in the production of antioxidants and UV absorbers.

tert-Butylphenol: Another related compound used in various industrial applications.

Uniqueness

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol is unique due to the presence of both tert-butyl and difluoroethanol groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for use in diverse applications, from organic synthesis to pharmaceuticals and materials science.

Biologische Aktivität

2-(4-(tert-Butyl)phenyl)-2,2-difluoroethan-1-ol is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a phenyl ring and two fluorine atoms on the ethyl side chain, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, 2,4-Di-tert-butylphenol , an analog of the compound , has shown potent antifungal activity against various pathogens. Research has demonstrated that it inhibits fungal growth by disrupting cellular membranes and interfering with metabolic processes .

| Compound | Target Organism | Activity |

|---|---|---|

| 2,4-Di-tert-butylphenol | Candida albicans | Antifungal (MIC: 32 µg/mL) |

| 2,4-Di-tert-butylphenol | Aspergillus niger | Antifungal (MIC: 64 µg/mL) |

Antioxidant Properties

The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in protecting cells from oxidative stress. Studies suggest that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Membrane Disruption : Similar to its analogs, it may disrupt microbial cell membranes leading to cell lysis.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways critical for pathogen survival.

- Oxidative Stress Modulation : By scavenging reactive oxygen species (ROS), it helps maintain cellular redox balance.

Study on Antifungal Efficacy

A study published in the Journal of Applied Microbiology evaluated the antifungal efficacy of 2,4-Di-tert-butylphenol against clinical isolates of Candida species. The results indicated a significant reduction in fungal viability at concentrations as low as 32 µg/mL, highlighting the potential therapeutic applications of related compounds like this compound .

Study on Antioxidant Activity

Another research effort assessed the antioxidant properties of similar phenolic compounds. The study utilized DPPH and ABTS assays to quantify radical scavenging activity. The results showed that compounds with tert-butyl groups exhibited enhanced antioxidant capabilities compared to their non-substituted counterparts .

Eigenschaften

IUPAC Name |

2-(4-tert-butylphenyl)-2,2-difluoroethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O/c1-11(2,3)9-4-6-10(7-5-9)12(13,14)8-15/h4-7,15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKWXRDAAVLOKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CO)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.